molecular formula C17H18N2O6S B3890757 1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE

1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE

Cat. No.: B3890757
M. Wt: 378.4 g/mol
InChI Key: GCGXINJBJCZOND-JXMROGBWSA-N
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Description

This compound is an organic molecule with several functional groups, including an aminosulfonyl group, a carbonyl group, and a furyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the aminosulfonyl group, the carbonyl group, and the furyl group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminosulfonyl, carbonyl, and furyl groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the aminosulfonyl group could participate in reactions with electrophiles, the carbonyl group could undergo addition reactions, and the furyl group could participate in aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. For example, the presence of the aminosulfonyl, carbonyl, and furyl groups could affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action could involve interactions with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. Additionally, if the compound is toxic, it could pose a risk to health .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, researchers could investigate new methods of synthesizing the compound, study its reactivity in more detail, or explore its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-2-15(25-16(20)10-7-13-4-3-11-24-13)17(21)19-12-5-8-14(9-6-12)26(18,22)23/h3-11,15H,2H2,1H3,(H,19,21)(H2,18,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGXINJBJCZOND-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
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1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
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1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
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1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
Reactant of Route 5
1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
Reactant of Route 6
1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE

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